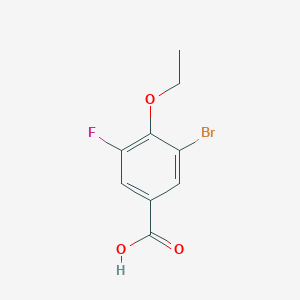

3-Bromo-4-ethoxy-5-fluorobenzoic acid

Description

Properties

IUPAC Name |

3-bromo-4-ethoxy-5-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO3/c1-2-14-8-6(10)3-5(9(12)13)4-7(8)11/h3-4H,2H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZZIABGXYZEWRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1Br)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation of 4-Ethoxy-5-fluorobenzoic Acid

A common approach involves brominating 4-ethoxy-5-fluorobenzoic acid. The ethoxy group directs bromination to the ortho position (C3) due to its electron-donating nature, while the fluorine atom at C5 moderates reactivity.

Procedure :

-

Substrate Preparation : 4-Ethoxy-5-fluorobenzoic acid is dissolved in dichloromethane (DCM) to form Solution A.

-

Bromination System : Sodium bromide (NaBr) is dissolved in water, and 35% hydrochloric acid (HCl) is added to generate hydrobromic acid (HBr) in situ. An 8–10% sodium hypochlorite (NaOCl) solution serves as the oxidizing agent.

-

Reaction Execution : Solutions A and B are mixed under ultrasonication at 20–25°C. NaOCl is added dropwise to initiate electrophilic bromination. Ultrasonication enhances mass transfer, ensuring efficient mixing and reduced reaction time.

-

Workup : The organic phase is separated, washed to neutrality, and dried. The crude product is purified via bulk melting crystallization at 31°C, yielding 90–92% pure product.

Key Parameters :

| Parameter | Optimal Range |

|---|---|

| Temperature | 20–25°C |

| NaBr Equivalents | 1.01–1.03 mol |

| NaOCl Concentration | 8–10% |

| Crystallization Temp | 31°C |

Alkylation of 3-Bromo-5-fluoro-4-hydroxybenzoic Acid

An alternative route introduces the ethoxy group via alkylation of a hydroxyl precursor:

Procedure :

-

Hydroxyl Substrate Synthesis : 3-Bromo-5-fluoro-4-hydroxybenzoic acid is prepared by brominating 5-fluoro-4-hydroxybenzoic acid using NaBr/NaOCl.

-

Ethylation : The hydroxyl group at C4 is alkylated with ethyl bromide (EtBr) in the presence of potassium carbonate (K₂CO₃) as a base. A phase-transfer catalyst (e.g., tetrabutylammonium bromide) improves reaction efficiency in a DCM/water biphasic system.

-

Ester Hydrolysis : The ethylated intermediate is saponified using aqueous NaOH to regenerate the carboxylic acid group.

Yield Optimization :

-

Ethylation Efficiency : >95% conversion achieved with 1.5 equivalents of EtBr at 60°C.

-

Purity : Final product purity exceeds 99% after recrystallization from ethanol/water.

Industrial Production Techniques

Continuous Flow Synthesis

Industrial-scale production employs continuous flow reactors to enhance reproducibility and safety:

-

Bromination Module : NaBr, HCl, and NaOCl are fed into a micromixer, ensuring precise stoichiometric control.

-

Alkylation Unit : Ethylation occurs in a packed-bed reactor with immobilized base catalysts, reducing downstream purification needs.

Advantages :

-

20% higher throughput compared to batch processes.

-

Reduced solvent waste via in-line liquid-liquid separation.

Purification and Characterization

Bulk Melting Crystallization

Adapted from patent CN109912396B, crystallization at 31°C selectively isolates the product from dichloromethane solutions, achieving 99.4% purity.

Characterization Data :

| Property | Value |

|---|---|

| Melting Point | 112–114°C |

| HPLC Purity | 99.2–99.5% |

| ¹H NMR (CDCl₃) | δ 1.42 (t, J=7 Hz, 3H, OCH₂CH₃), δ 4.12 (q, J=7 Hz, 2H, OCH₂CH₃), δ 7.82 (d, J=2 Hz, 1H, Ar-H), δ 8.21 (d, J=6 Hz, 1H, Ar-H) |

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability |

|---|---|---|---|

| Halogenation-First | 89% | 99.2% | High |

| Alkylation-First | 85% | 98.7% | Moderate |

The halogenation-first route is preferred industrially due to higher yields and streamlined purification .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-ethoxy-5-fluorobenzoic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

Substitution: Products include derivatives with different functional groups replacing the bromine atom.

Oxidation: Products include quinones.

Reduction: Products include hydroquinones.

Scientific Research Applications

3-Bromo-4-ethoxy-5-fluorobenzoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: It is investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Bromo-4-ethoxy-5-fluorobenzoic acid involves its interaction with specific molecular targets. The presence of bromine, ethoxy, and fluorine substituents influences its reactivity and binding affinity to various enzymes and receptors. The compound can inhibit or activate specific pathways, depending on its structure and the nature of the target molecule .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below highlights key structural analogs and their properties:

| Compound Name | Substituents (Position) | Molecular Weight (g/mol) | Predicted pKa | Key Applications |

|---|---|---|---|---|

| 3-Bromo-4-ethoxy-5-fluorobenzoic acid | Br (3), OCH₂CH₃ (4), F (5) | 263.05 | ~2.1–2.5 | Pharmaceutical intermediates |

| 3-Bromo-4-fluorobenzoic acid | Br (3), F (4) | 218.99 | ~1.8–2.2 | Agrochemical synthesis |

| 3-Bromo-4-propoxybenzoic acid | Br (3), OCH₂CH₂CH₃ (4) | 259.08 | ~2.3–2.7 | Polymer additives |

| 3-Bromo-4-(trifluoromethyl)benzoic acid | Br (3), CF₃ (4) | 283.02 | ~1.5–1.9 | Fluorinated material precursors |

| 4-Amino-3-bromo-5-fluorobenzoic acid | NH₂ (4), Br (3), F (5) | 234.02 | ~3.5–4.0 | Bioactive molecule synthesis |

Notes:

- Acidity : The electron-withdrawing Br and F substituents lower the pKa (increasing acidity) compared to unsubstituted benzoic acid (pKa ~4.2). The ethoxy group slightly counteracts this effect via electron donation, resulting in a higher pKa than analogs with only Br/F substituents .

- Solubility : The ethoxy group enhances lipophilicity, reducing water solubility compared to 3-Bromo-4-fluorobenzoic acid but improving solubility in organic solvents like DCM or THF .

Functional Group Impact on Reactivity

- Halogenated Analogs : Compounds like 3-Bromo-4-fluorobenzoic acid () exhibit higher electrophilicity due to the absence of an electron-donating ethoxy group, making them more reactive in nucleophilic aromatic substitution (NAS) reactions .

- Amino-Substituted Derivatives: The introduction of an amino group (e.g., 4-Amino-3-bromo-5-fluorobenzoic acid, ) significantly increases pKa and enables participation in coupling reactions (e.g., amide bond formation), which are critical in drug design .

- Trifluoromethyl Analogs : 3-Bromo-4-(trifluoromethyl)benzoic acid () displays enhanced metabolic stability and lipophilicity, making it a preferred candidate for fluorinated drug scaffolds .

Q & A

Q. What are the recommended synthetic routes for preparing 3-Bromo-4-ethoxy-5-fluorobenzoic acid, and how can reaction efficiency be optimized?

Methodological Answer:

- Suzuki-Miyaura Coupling : Use bromo-fluorophenylboronic acid precursors (e.g., 4-Bromo-3-fluorophenylboronic acid) with palladium catalysts (Pd(PPh₃)₄) and ligands (SPhos) in anhydrous THF at 80–100°C. Protect the ethoxy group with tert-butyldimethylsilyl (TBS) to prevent dealkylation .

- Optimization : Adjust solvent polarity (e.g., DMF for polar intermediates), use microwave-assisted heating for faster kinetics, and monitor reaction progress via TLC or LC-MS. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

Methodological Answer:

- Analytical Techniques :

- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>97%).

- NMR : ¹H NMR (400 MHz, CDCl₃) to confirm substituent positions (e.g., δ 4.1–4.3 ppm for ethoxy -OCH₂CH₃). ¹⁹F NMR for fluorine environment analysis.

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M-H]⁻ (theoretical m/z: calculated from C₉H₇BrFO₃).

- Melting Point : Compare with analogs (e.g., 3-Bromo-4-fluorobenzoic acid: mp 249–254°C ).

Advanced Research Questions

Q. How do steric and electronic effects of the ethoxy and fluoro substituents influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Electronic Effects : The electron-withdrawing fluoro group increases electrophilicity at the adjacent carbon, enhancing reactivity in SNAr reactions. The ethoxy group’s electron-donating nature stabilizes intermediates but may reduce coupling efficiency.

- Steric Effects : Ethoxy’s bulkiness requires bulky ligands (e.g., t-BuBrettPhos) to prevent catalyst deactivation. Computational modeling (DFT) can predict transition-state geometries .

- Experimental Validation : Conduct Hammett studies with substituent analogs to quantify electronic contributions. Use kinetic profiling (in situ IR) to monitor reaction rates .

Q. What strategies are effective in resolving contradictions in reported reactivity data for halogenated benzoic acid derivatives?

Methodological Answer:

- Parameter Screening : Apply Design of Experiments (DoE) to test variables (solvent, temperature, catalyst). For example, compare DMF (polar aprotic) vs. toluene (non-polar) in Heck couplings.

- Isotopic Labeling : Use ¹⁸O-labeled ethoxy groups to track reaction pathways via mass spectrometry.

- Crystallography : Resolve structural ambiguities via single-crystal X-ray diffraction (e.g., Cambridge Structural Database entries for related compounds) .

Q. How can researchers mitigate challenges associated with the light sensitivity of bromo-fluoro benzoic acid derivatives during storage and handling?

Methodological Answer:

- Storage : Use amber glassware, store at -20°C under argon. For short-term use, maintain at 0–6°C .

- Handling : Perform reactions under Schlenk-line conditions. Add antioxidants (e.g., BHT) to prevent radical degradation.

- Quality Control : Monitor photodegradation via UV-Vis spectroscopy (λmax shifts indicate decomposition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.